molecular formula C18H19NO3 B2494709 (3-Methoxyphenyl)(2-phenylmorpholino)methanone CAS No. 954009-98-4

(3-Methoxyphenyl)(2-phenylmorpholino)methanone

Cat. No.: B2494709
CAS No.: 954009-98-4
M. Wt: 297.354
InChI Key: IDWXTKGMKJOBGS-UHFFFAOYSA-N
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Description

(3-Methoxyphenyl)(2-phenylmorpholino)methanone: is an organic compound that features a methoxyphenyl group and a phenylmorpholino group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxyphenyl)(2-phenylmorpholino)methanone typically involves the reaction of 3-methoxybenzoyl chloride with 2-phenylmorpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-Methoxyphenyl)(2-phenylmorpholino)methanone can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: (3-Methoxyphenyl)(2-phenylmorpholino)methanone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new materials and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of enzyme inhibitors and receptor modulators.

Medicine: The compound is explored for its potential therapeutic applications, including its role as a lead compound in drug discovery. It is investigated for its anti-inflammatory, analgesic, and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also utilized in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of (3-Methoxyphenyl)(2-phenylmorpholino)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

  • (2-Methoxyphenyl)(morpholino)methanone
  • (4-Bromophenyl)(morpholino)methanone
  • 1-Morpholino-2-(4-nitrophenoxy)ethanone

Comparison:

  • (2-Methoxyphenyl)(morpholino)methanone: Similar in structure but lacks the phenyl group, which may affect its reactivity and biological activity.
  • (4-Bromophenyl)(morpholino)methanone: Contains a bromine atom, which can influence its chemical properties and potential applications.
  • 1-Morpholino-2-(4-nitrophenoxy)ethanone: Features a nitrophenoxy group, which can alter its electronic properties and reactivity compared to (3-Methoxyphenyl)(2-phenylmorpholino)methanone.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to participate in a range of chemical reactions and interact with biological targets, making it a valuable tool in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

(3-methoxyphenyl)-(2-phenylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-21-16-9-5-8-15(12-16)18(20)19-10-11-22-17(13-19)14-6-3-2-4-7-14/h2-9,12,17H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWXTKGMKJOBGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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